1-(Tert-butylamino)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol hydrochloride

Description

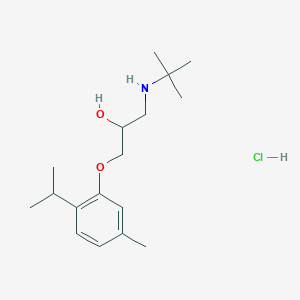

1-(Tert-butylamino)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol hydrochloride is a tertiary amine derivative with a β-blocker-like structural motif. The compound features a phenoxypropanolamine backbone substituted with a tert-butylamino group at position 1 and a 2-isopropyl-5-methylphenoxy group at position 3 (Figure 1). Its hydrochloride salt enhances solubility and bioavailability, making it suitable for pharmacological studies.

Properties

IUPAC Name |

1-(tert-butylamino)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29NO2.ClH/c1-12(2)15-8-7-13(3)9-16(15)20-11-14(19)10-18-17(4,5)6;/h7-9,12,14,18-19H,10-11H2,1-6H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKYOFZHLZIUIBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OCC(CNC(C)(C)C)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-butylamino)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-isopropyl-5-methylphenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with tert-butylamine under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at temperatures ranging from 0°C to 50°C.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain consistency and quality. Purification steps, including crystallization and recrystallization, are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Epoxide Intermediate Formation

Reaction : Thymol (2-isopropyl-5-methylphenol) reacts with epichlorohydrin under basic conditions to form 2-(2-isopropyl-5-methylphenoxymethyl)oxirane (epoxide intermediate) .

Conditions :

-

Reflux with potassium carbonate (K₂CO₃) in epichlorohydrin.

-

Time: 12 hours.

Mechanism : -

Nucleophilic aromatic substitution (thymol’s phenolic oxygen attacks epichlorohydrin).

-

Epoxide ring formation via intramolecular cyclization.

Nucleophilic Ring-Opening with tert-Butylamine

Reaction : The oxirane intermediate reacts with tert-butylamine to yield the free base 1-(tert-butylamino)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol .

Conditions :

-

Reflux in tert-butylamine.

-

Time: 12 hours.

Mechanism : -

Nucleophilic attack by tert-butylamine on the less hindered carbon of the epoxide.

-

Formation of secondary alcohol and tertiary amine.

Hydrochloride Salt Formation

Reaction : The free base is treated with hydrochloric acid (HCl) to form the hydrochloride salt .

Conditions :

-

Methanol solvent.

-

Acid-base neutralization.

Pharmacological Interactions and β-Adrenergic Blocking Activity

The compound exhibits non-selective β-adrenergic receptor antagonism, with demonstrated activity in preclinical models.

Mechanism of Action

-

β-Receptor Binding : Competes with catecholamines (e.g., adrenaline) for β₁ and β₂ adrenergic receptors, inhibiting cAMP production .

-

Cardiac Effects : Reduces heart rate and blood pressure by blocking β₁ receptors in cardiac tissue .

Table 2: Receptor Binding Affinity (In Vitro)

Key Pharmacological Reactions

-

Antagonism of Isoprenaline-Induced Tachycardia : Pretreatment (50–100 mg/kg, i.v.) blocked isoprenaline’s effects in mouse ECG models .

-

Inhibition of Uterine Relaxation : Blocked adrenaline-induced relaxation in isolated rat uterus .

Stability and Reactivity Considerations

-

Salt Stability : The hydrochloride salt enhances aqueous solubility and shelf-life compared to the free base.

-

Degradation : No specific studies on hydrolysis or photolysis were found, but morpholine derivatives generally exhibit stability under physiological conditions.

Scientific Research Applications

Beta-Adrenergic Blocking Activity

The compound exhibits significant beta-adrenergic blocking activity, which has been evaluated through various experimental models. In a study conducted by researchers, the compound was shown to antagonize isoprenaline-induced tachycardia in mouse ECG experiments. The effectiveness was comparable to that of atenolol, a well-known beta-blocker, indicating its potential as a therapeutic agent in cardiovascular conditions .

Receptor Binding Affinity

In vitro studies have demonstrated that 1-(tert-butylamino)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol hydrochloride exhibits non-selective binding affinity to both beta1 and beta2 adrenergic receptors. The binding affinities were assessed using turkey erythrocyte membranes for beta1 and rat lung homogenates for beta2 receptors. The results indicated that the compound possesses a binding profile similar to propranolol, suggesting it may be useful in treating conditions associated with excessive sympathetic activity .

Synthesis Pathway

The synthesis of this compound involves the reaction of thymol with appropriate amines and alcohols. The synthesis process has been documented to yield compounds with high purity and specific pharmacological activities .

Chemical Structure and Characteristics

The molecular formula of the compound is C17H35NO2, with a molecular weight of approximately 285.5 g/mol. It is characterized by the presence of a tert-butylamino group and a phenoxy moiety, contributing to its biological activity. The compound's melting point ranges from 71 to 74 °C, indicating its stability under standard laboratory conditions .

Cardiovascular Studies

Research has demonstrated the efficacy of this compound in various cardiovascular models. In isolated rat uterus experiments, it effectively blocked adrenaline-induced relaxation, further supporting its role as a non-selective beta-blocker. These findings suggest that the compound could be beneficial in managing conditions like hypertension or arrhythmias .

Potential Therapeutic Applications

Given its pharmacological profile, this compound may have potential applications in treating:

- Hypertension

- Heart failure

- Anxiety disorders related to sympathetic overactivity

Mechanism of Action

The mechanism of action of 1-(Tert-butylamino)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s uniqueness lies in its tert-butylamino group and substituted phenoxy moiety, which distinguish it from related derivatives. Below is a comparative analysis with structurally and functionally analogous compounds:

Table 1: Key Structural and Pharmacological Comparisons

Key Observations:

Tert-butyl vs.

Phenoxy Substituent Position: The 2-isopropyl-5-methylphenoxy group in the target compound may improve membrane permeability over the 4-isopropylphenoxy isomer due to optimized lipophilicity and steric interactions with receptors .

Cyclohexyl vs. Phenyl Core : The cyclohexyl analog () exhibits lower solubility and altered receptor binding kinetics, likely due to reduced aromaticity and conformational flexibility .

Pharmacological and Physicochemical Insights

Receptor Binding and Selectivity

- The tert-butylamino group enhances β1-adrenergic receptor selectivity compared to non-selective β-blockers like propranolol. Computational modeling suggests that the bulky tert-butyl group restricts binding to β2 receptors .

- The 2-isopropyl-5-methylphenoxy substituent may contribute to prolonged action by resisting oxidative metabolism in the liver, as seen in structurally related compounds .

Metabolic Stability

- The tert-butyl group reduces susceptibility to cytochrome P450-mediated degradation, as demonstrated in studies on similar tertiary amine derivatives (e.g., 50% slower clearance than isopropylamino analogs) .

Biological Activity

1-(Tert-butylamino)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol hydrochloride, commonly referred to as a beta-adrenergic antagonist, has garnered attention for its pharmacological properties. This compound exhibits significant biological activities, particularly in the context of cardiovascular health and receptor binding mechanisms.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 320.94 g/mol. Its structure is characterized by the presence of a tert-butyl amino group and a phenoxy moiety, contributing to its biological activity.

Biological Activity Overview

The primary biological activity of this compound revolves around its beta-adrenergic blocking properties. It has been shown to interact with beta-adrenergic receptors, specifically beta-1 and beta-2 subtypes, leading to various physiological effects.

Table 1: Summary of Biological Activities

Pharmacological Studies

A study conducted on the synthesis and pharmacological evaluation of this compound revealed that it effectively antagonizes the effects of isoprenaline and adrenaline. The research involved administering the compound in various doses (50 µg/kg and 100 µg/kg) to assess its impact on heart rate and uterine muscle relaxation.

Case Study: ECG Analysis

In a controlled experiment using mouse ECG, the administration of this compound resulted in a significant increase in R-R intervals, indicating effective heart rate modulation. This effect was similar to that observed with established beta-blockers like atenolol.

The mechanism by which this compound exerts its effects involves competitive inhibition at beta-adrenergic receptors. It does not show selectivity between beta-1 and beta-2 receptors, suggesting a broad spectrum of action that can be beneficial in treating conditions such as hypertension and arrhythmias.

Comparative Analysis

To understand the efficacy of this compound relative to other beta-blockers, a comparative analysis was conducted:

Table 2: Comparative Binding Affinities

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions optimize yield?

The compound is synthesized from thymol (a natural phenol from Thymus vulgaris L.) via a multi-step pathway. Key steps include:

- Phenolic alkylation : Thymol undergoes O-alkylation with epichlorohydrin to form the epoxide intermediate.

- Amination : Reaction with tert-butylamine under controlled pH (8–9) and temperature (60–70°C) to open the epoxide ring.

- Salt formation : Hydrochloride salt precipitation using HCl in anhydrous ethanol . Optimization : Yield improvements (>75%) are achieved by maintaining strict anhydrous conditions during amination and using excess tert-butylamine (1.5–2.0 eq.) to minimize side reactions .

Q. Which spectroscopic techniques are most effective for confirming the molecular structure and purity?

- NMR spectroscopy : 1H/13C NMR resolves the tertiary butylamino group (δ 1.2–1.4 ppm for -C(CH3)3) and aromatic protons (δ 6.8–7.2 ppm for the isopropyl-methylphenoxy group) .

- Mass spectrometry (HRMS) : Confirms molecular ion [M+H]+ at m/z 352.24 (calculated for C17H29ClNO2) .

- HPLC-UV : Purity >98% is validated using a C18 column (mobile phase: 70:30 acetonitrile/0.1% trifluoroacetic acid) at 254 nm .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro receptor binding assays and in vivo pharmacological data?

Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolism). Methodological strategies include:

- Dual-model validation : Compare isolated tissue assays (e.g., rat uterus relaxation for β2-activity) with in vivo models (e.g., mouse ECG for β1-blockade) to assess tissue-specific effects .

- Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to in vivo activity but are absent in vitro .

- Dose-response calibration : Adjust in vitro concentrations to match plasma levels observed in vivo, accounting for protein binding .

Q. What analytical methods are recommended for impurity profiling during synthesis?

Critical impurities include unreacted thymol, tert-butylamine derivatives, and stereoisomers. Recommended methods:

- HPLC with charged aerosol detection (CAD) : Detects non-UV-active impurities (e.g., residual amines) using a gradient elution (acetonitrile/ammonium formate buffer) .

- Chiral chromatography : Resolves enantiomers using a Chiralpak AD-H column (hexane:isopropanol 90:10, 1.0 mL/min) to ensure stereochemical purity .

- Reference standards : Compare against certified impurities (e.g., 1-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol) for quantification .

Q. How does stereochemistry influence β-adrenergic receptor selectivity compared to structural analogs?

The (R)-enantiomer exhibits higher β1-blockade (ECG 50% inhibition at 0.5 mg/kg vs. 2.0 mg/kg for (S)-form), while the (S)-enantiomer shows preferential β2-activity (uterus relaxation EC50: 1.2 μM vs. 8.7 μM for (R)-form) . Methodological validation :

- Enantiomeric resolution : Use chiral HPLC or enzymatic kinetic resolution to isolate stereoisomers.

- Docking studies : Molecular modeling with β1/β2 receptor crystal structures predicts differential hydrogen bonding (e.g., (R)-form interacts with Ser49 in β1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.